N-Succinimidyl 4-hydroxy-3-iodobenzoate

Description

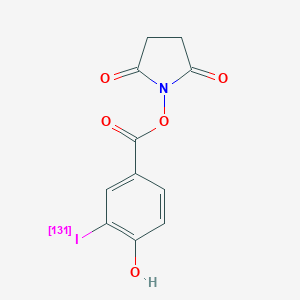

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-3-(131I)iodanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO5/c12-7-5-6(1-2-8(7)14)11(17)18-13-9(15)3-4-10(13)16/h1-2,5,14H,3-4H2/i12+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINHDBODPBJQTG-HJSJVHDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)O)[131I] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163047 | |

| Record name | N-Succinimidyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145459-41-2 | |

| Record name | N-Succinimidyl 4-hydroxy-3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145459412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Halogenated Benzoate Esters in Radiopharmaceutical Development

Halogenated benzoate (B1203000) esters represent a critical class of compounds known as bifunctional chelating agents or, more accurately in this context, as conjugation reagents. Their utility in radiopharmaceutical development stems from their unique structure: a stable aromatic ring substituted with a halogen, and a reactive ester group. This dual functionality allows for a two-step labeling process. First, a radioactive halogen isotope, most commonly an isotope of iodine, is incorporated into the benzoate ring. Subsequently, the reactive succinimidyl ester group is used to covalently attach the entire radiohalogenated benzoate moiety to a target molecule, typically via reaction with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins.

This indirect or conjugation labeling approach offers several advantages over direct radiohalogenation methods, which often involve harsh oxidizing conditions that can damage sensitive biomolecules like monoclonal antibodies and peptides. By first labeling a small, stable molecule—the benzoate ester—and then conjugating it to the target protein under milder conditions, the biological integrity and function of the protein are better preserved. Furthermore, this method provides a way to radiolabel proteins that lack the naturally occurring amino acid residues, such as tyrosine, that are typically required for direct iodination.

A Historical Perspective on N Succinimidyl 4 Hydroxy 3 Iodobenzoate As a Radiochemical Tool

De Novo Synthesis Methodologies

The direct chemical synthesis of N-succinimidyl esters from their corresponding carboxylic acids is a fundamental approach. These methods focus on creating the active ester bond necessary for subsequent conjugation reactions.

Synthesis from N-Hydroxysuccinimide and 4-Iodobenzoic Acid

A primary method for synthesizing N-succinimidyl esters involves the activation of a carboxylic acid, such as 4-iodobenzoic acid, followed by a reaction with N-Hydroxysuccinimide (NHS). A common approach utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a highly reactive activated acid intermediate. wikipedia.org This intermediate readily reacts with NHS to yield the more stable N-succinimidyl ester. wikipedia.orgsmolecule.com

The general two-step process is as follows:

Activation of 4-Iodobenzoic Acid : The carboxylic acid is reacted with a carbodiimide (B86325) (e.g., DCC) to form an O-acylisourea intermediate. smolecule.com

Formation of the NHS Ester : This activated intermediate is then immediately reacted with N-hydroxysuccinimide to produce N-Succinimidyl 4-iodobenzoate (B1621894) and a urea (B33335) byproduct (e.g., dicyclohexylurea). smolecule.com

More recent advancements have introduced carbodiimide-free methods. One such protocol involves the use of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) to convert carboxylic acids directly into their NHS esters at room temperature, offering a cost-effective and straightforward alternative. organic-chemistry.org

Preparation from m-Hydroxybenzoic Acid Intermediates

An alternative synthetic route begins with m-Hydroxybenzoic acid, which is first iodinated and then converted to the N-succinimidyl ester. This pathway is particularly useful for preparing radioiodinated versions of the compound. duke.edunih.gov In a key example of this strategy, m-Hydroxybenzoic acid was first converted to 3-hydroxy-4-[¹³¹I]iodobenzoic acid. duke.edunih.gov This radioiodinated intermediate was achieved in a 65% radiochemical yield using Chloramine-T as the oxidizing agent. duke.edunih.gov

Following the iodination, the resulting 3-hydroxy-4-[¹³¹I]iodobenzoic acid was transformed into the final product, N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB). duke.edu This conversion was accomplished through a reaction with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC), yielding the desired product in 75% yield within a rapid reaction time of just 10 minutes. duke.edunih.gov This method demonstrates an efficient pathway to the radioiodinated agent, suitable for applications where simplified purification is advantageous. duke.edunih.gov

Radioiodination Precursor Synthesis Strategies

For applications in nuclear medicine, indirect radioiodination using prosthetic groups like this compound is a common strategy. This requires the synthesis of non-radioactive precursors that can be efficiently and rapidly labeled with a radioisotope of iodine.

Development and Utilization of Stannyl (B1234572) Precursors for Aromatic Iodination

A highly effective strategy for the synthesis of radioiodinated aromatic compounds is the use of organotin (stannyl) precursors. researchgate.net In this approach, a stable, non-radioactive molecule containing a trialkylstannyl group (like tributyltin or trimethyltin) is synthesized. This stannyl group can then be replaced with a radioisotope of iodine in a process called radioiododestannylation. nih.govduke.edu

Indirect Radioiodination Agent Preparation from Precursors

Once a radioiodinated intermediate is formed, it must be converted into the final, reactive agent capable of labeling biomolecules. This often involves the creation of the N-succinimidyl ester. For example, after m-Hydroxybenzoic acid is converted to 3-hydroxy-4-[¹³¹I]iodobenzoic acid, the latter is immediately reacted with N-hydroxysuccinimide and DCC to produce the active labeling agent, [¹³¹I]mSHIB. duke.edunih.gov

Similarly, when using stannyl precursors, the radioiodination step yields the iodobenzoate derivative, which is then activated. A detailed protocol for synthesizing N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), a related agent, illustrates this process. nih.govresearchgate.net The tin precursor is first radioiodinated to produce an intermediate where a guanidine (B92328) function is protected. nih.gov This protected intermediate is then purified, and the protecting groups are removed with trifluoroacetic acid to yield the final, active radioiodination agent. nih.govresearchgate.net The entire synthesis and purification can be completed in approximately 140 minutes. nih.gov

Novel Synthetic Approaches and Derivatizations

Research continues to explore novel synthetic methods and the creation of derivatives with improved properties. A notable derivatization is the synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB). nih.govresearchgate.net This compound is an analog designed for enhanced performance in labeling proteins and peptides that undergo internalization into cells. nih.gov The synthesis involves preparing a complex tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate, which is then radioiodinated and deprotected to yield the final product. nih.govresearchgate.net

The table below summarizes key research findings on the synthesis of this compound and its precursors.

| Starting Material | Key Reagents | Intermediate/Product | Yield | Reference |

| m-Hydroxybenzoic acid | Chloramine-T, Na¹³¹I | 3-hydroxy-4-[¹³¹I]iodobenzoic acid | 65% | duke.edu, nih.gov |

| 3-hydroxy-4-[¹³¹I]iodobenzoic acid | N-hydroxysuccinimide, DCC | N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate | 75% | duke.edu, nih.gov |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | Radioiodine, tert-butylhydroperoxide | N-succinimidyl 3-[I]iodobenzoate ([I]SIB) | 80% | nih.gov, duke.edu |

| p-Bromobenzoyl chloride | (Four steps) | N-succinimidyl p-(tri-n-butylstannyl)benzoate | 70% | nih.gov |

| N-succinimidyl p-(tri-n-butylstannyl)benzoate | Na¹²⁵I | N-succinimidyl p-[¹²⁵I]iodobenzoate | 75% | nih.gov |

Advanced Radiolabeling Methodologies Utilizing N Succinimidyl 4 Hydroxy 3 Iodobenzoate

Strategies for Incorporating Iodine Radioisotopes

The process of attaching a radioactive iodine atom to a molecule like N-Succinimidyl 4-hydroxy-3-iodobenzoate is a critical first step in creating radioactive tracers. libretexts.org The choice of the iodine isotope and the chemical method used for its attachment are fundamental decisions that influence the subsequent utility of the radiolabeled biomolecule.

Overview of Radioiodine Isotope Selection for Research Applications

A variety of iodine radioisotopes are available for medical research, each with distinct properties that make it suitable for specific applications. nih.gov The selection of an isotope is dictated by the intended use, whether for diagnostic imaging, therapy, or tracer studies in biochemical research. ekb.egkindle-tech.com

Radioisotopes are instrumental in tracking biological processes and developing new drugs. ekb.egenergy.gov Key isotopes of iodine used in radiopharmaceuticals include Iodine-123, Iodine-124, Iodine-125, and Iodine-131. nih.gov For diagnostic purposes, isotopes that emit gamma rays, such as Iodine-123 and Iodine-125, are often preferred. nih.gov Therapeutic applications, conversely, typically utilize isotopes that emit particle radiation (alpha or beta), like Iodine-131, to deliver a cytotoxic dose directly to targeted cells. nih.govkindle-tech.com The ability to incorporate these isotopes into specific molecules allows for the targeting of particular organs or tissues, providing detailed functional information. ekb.eg

Table 1: Properties of Common Iodine Radioisotopes for Research

| Radioisotope | Half-Life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Gamma | Diagnostics (SPECT Imaging) nih.gov |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma | Diagnostics (PET Imaging) |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | Diagnostics, Radioimmunoassays nih.govkindle-tech.com |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | Therapy, Diagnostics libretexts.orgnih.gov |

Electrophilic Destannylation-Based Radioiodination Techniques

Electrophilic destannylation is a widely used and efficient method for radioiodination. nih.gov This technique involves the synthesis of a precursor molecule containing a tin group, typically a trialkyltin moiety, at the site designated for iodination. nih.gov The radioiodine atom then displaces the tin group in an ipso-substitution reaction, which generally proceeds under mild conditions and results in high product yields. nih.gov

For the synthesis of radioiodinated N-succinimidyl benzoates, organostannane precursors such as N-succinimidyl-3-(tri-n-butylstannyl)benzoate and N-succinimidyl-4-(tri-n-butylstannyl)benzoate have been developed. osti.gov These precursors are readily radioiodinated. iaea.org For instance, the precursor N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate is used to synthesize [*I]SGMIB, an agent for labeling internalizing proteins. nih.gov The destannylation reaction offers excellent regioselectivity, ensuring that the radioiodine is incorporated at the desired position on the aromatic ring, which is a significant advantage over direct electrophilic substitution methods that can yield multiple isomers. nih.gov

Oxidant-Mediated Radioiodination Approaches

Oxidant-mediated methods are a cornerstone of radioiodination chemistry. These approaches utilize an oxidizing agent to convert the iodide (I⁻), the common form of radioiodine, into an electrophilic species (e.g., I⁺) that can readily react with an activated aromatic ring.

A common oxidant used in this context is Chloramine-T. nih.gov In the synthesis of N-succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate, the precursor m-Hydroxybenzoic acid is first radioiodinated using Chloramine-T as the oxidant to produce 3-hydroxy-4-[¹³¹I]iodobenzoic acid. nih.gov Other oxidants, such as N-chlorosuccinimide (NCS) and t-butylhydroperoxide (TBHP), are also employed, particularly in destannylation reactions. osti.gov The choice of oxidant can influence reaction speed and the required purification methods for the final product. osti.gov For example, NCS was found to be a more efficient oxidant for the radioiodination of a stannylated precursor in reaction times under 15 minutes. osti.gov

Optimization of Radiolabeling Conditions

To ensure the successful application of this compound in radiolabeling, careful optimization of the reaction conditions is necessary. This involves managing various parameters to maximize the efficiency of the labeling process while ensuring the final product has high radiochemical purity and yield.

Influence of Reaction Parameters on Labeling Efficiency

Several reaction parameters significantly impact the efficiency of labeling proteins and peptides with radioiodinated succinimidyl esters. These include reaction time, the choice of oxidant, and the purification methodology.

A study on the synthesis of N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate demonstrated that the conversion of the radioiodinated benzoic acid intermediate to the active N-succinimidyl ester could be achieved in a reaction time of just 10 minutes. nih.gov In another study comparing oxidants for a destannylation reaction, N-chlorosuccinimide (NCS) proved more efficient for shorter reaction times (<15 min), though both NCS and t-butylhydroperoxide (TBHP) led to nearly quantitative yields after 15 minutes. osti.gov

The purification method is also critical. When NCS was used as the oxidant, the resulting active ester required purification by high-performance liquid chromatography (HPLC) to achieve optimal antibody coupling. osti.gov In contrast, when TBHP was used, a simpler Sep-Pak cartridge purification was sufficient. osti.gov Similarly, another study found that using cartridges for purification instead of HPLC did not negatively affect the conjugation efficiency or immunoreactivity of a labeled monoclonal antibody. nih.gov

Considerations for Radiochemical Yield and Purity

The ultimate goal of any radiolabeling procedure is to obtain a product with both high radiochemical yield and high radiochemical purity. Radiochemical yield refers to the percentage of the initial radioactivity that is successfully incorporated into the desired product. Radiochemical purity is the proportion of the total radioactivity in the final sample that is present in the desired chemical form.

| Monoclonal antibody labeling | N-succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate | - | 10-15% | nih.gov |

Purification Methodologies for Radiolabeled Conjugates

Following the conjugation of a biomolecule with a radiolabeling agent like this compound, the reaction mixture contains the desired radiolabeled conjugate alongside unreacted starting materials and byproducts. The removal of these impurities is paramount to ensure high radiochemical purity. The two most prevalent methods for this purification are High-Performance Liquid Chromatography (HPLC) and cartridge-based solid-phase extraction (SPE).

High-Performance Liquid Chromatography (HPLC) in Radioconjugate Purification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purification of radiolabeled compounds due to its high resolution and efficiency. biosyn.com This method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent). abcam.com For radioconjugates prepared using this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. biosyn.com

In a typical application, the reaction mixture is injected into the HPLC system, and the components are separated based on their hydrophobicity. The radiolabeled protein, being a large molecule, often has different retention characteristics compared to the smaller, unreacted this compound and its hydrolysis products. This allows for the collection of a highly pure fraction of the radioconjugate.

Research has demonstrated the use of HPLC in purifying monoclonal antibodies (mAbs) labeled with N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB). nih.gov While effective in achieving high purity, a typical HPLC purification process can be time-consuming, sometimes requiring 30 to 60 minutes for separation and subsequent reformulation steps. nih.govmdpi.com This extended time can lead to a loss of radioactivity due to the decay of the radionuclide, which is a significant consideration for isotopes with shorter half-lives. mdpi.com

Table 1: Research Findings on HPLC Purification of Radioconjugates

| Labeled Molecule | Purification Method | Key Finding | Reference |

|---|---|---|---|

| Monoclonal Antibody (mAb) | HPLC | Purification of mAb labeled with N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate resulted in a product with 78 +/- 3% specific binding to tumor homogenates. | nih.gov |

| Various Peptides | HPLC | HPLC is a classical method for purifying radiolabeled peptides to ensure biological activity is not perturbed. | nih.gov |

Cartridge-Based Purification Techniques and Comparative Efficiency

Cartridge-based purification, a form of solid-phase extraction (SPE), offers a simpler and faster alternative to HPLC. mdpi.com These methods utilize small, disposable cartridges packed with a solid sorbent, such as C18-bonded silica, which separates molecules based on differences in their hydrophobicity. nih.govresearchgate.net The process involves loading the reaction mixture onto the cartridge, washing away impurities with appropriate solvents, and then eluting the purified radioconjugate.

A significant advantage of cartridge purification is its speed, which can minimize the loss of product due to radioactive decay. mdpi.com For many applications, the entire purification and formulation can be completed in less than 10 minutes. mdpi.com

A key study directly compared HPLC and cartridge purification for a monoclonal antibody (mAb 81C6) labeled using N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate. The research found that substituting the more complex HPLC method with a simpler cartridge-based purification did not negatively impact the conjugation efficiency or the immunoreactivity of the resulting radiolabeled antibody. nih.govacs.org This indicates that for certain radioconjugates, the more rapid cartridge purification can provide a product of comparable quality to that obtained via HPLC. nih.govacs.org This is particularly advantageous in settings where simplicity and speed are priorities, such as in the preparation of radiopharmaceuticals for routine clinical use. nih.govacs.org

While HPLC generally provides higher resolution, the efficiency of cartridge purification is often sufficient for many applications, providing high radiochemical purity (>99% in some cases) and significantly reducing preparation time. biosyn.comnih.gov

Table 2: Comparison of HPLC and Cartridge Purification

| Feature | High-Performance Liquid Chromatography (HPLC) | Cartridge-Based Purification (SPE) |

|---|---|---|

| Resolution | High, allows for separation of closely related impurities. biosyn.com | Generally lower than HPLC. mdpi.com |

| Purity | Typically results in very high purity levels. biosyn.comabcam.com | Can achieve high radiochemical purity (>99%). nih.gov |

| Speed | Relatively time-consuming (can be 30-60 min including reformulation). mdpi.com | Rapid (can be <10 min). mdpi.com |

| Complexity | More complex instrumentation and operation. nih.govacs.org | Simpler, requires less specialized equipment. nih.govacs.org |

| Scalability | Method of choice for larger-scale purification. biosyn.com | Cartridges have a limited capacity. biosyn.com |

| Outcome for mAb labeled with this compound derivative | Effective for purification. nih.gov | No alteration in conjugation efficiency or immunoreactivity compared to HPLC. nih.govacs.org |

Bioconjugation Chemistry of N Succinimidyl 4 Hydroxy 3 Iodobenzoate

Amide Bond Formation with Primary Amines

The primary mechanism by which N-Succinimidyl 4-hydroxy-3-iodobenzoate conjugates to biomolecules is through the formation of an amide bond with primary amines. This reaction is a cornerstone of bioconjugation chemistry due to its efficiency and the stability of the resulting linkage.

Reaction Mechanism of NHS Ester with Lysine (B10760008) Residues in Biomolecules

The stability of the resulting amide bond is a key advantage of using NHS esters for bioconjugation. glenresearch.comunimi.it Amide bonds are resistant to hydrolysis under physiological conditions, ensuring that the label remains attached to the biomolecule for the duration of the experiment.

Specificity and Selectivity in Protein and Peptide Conjugation

N-Succinimidyl esters exhibit a high degree of selectivity for primary aliphatic amines over other functional groups present in proteins and peptides. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester linkages are significantly less stable than amide bonds and are prone to hydrolysis or displacement by amines. glenresearch.com This inherent reactivity profile allows for the targeted modification of lysine residues and the N-terminus of proteins and peptides.

The reaction conditions, particularly pH, can be optimized to further enhance the selectivity of the conjugation reaction. lumiprobe.com By maintaining the pH in the optimal range of 8.3-8.5, the reaction with primary amines is favored, while side reactions are minimized. lumiprobe.com The presence of other nucleophiles in the reaction mixture should be avoided as they can compete with the desired conjugation reaction. glenresearch.com For instance, buffers containing primary amines, such as Tris, are generally not recommended for NHS ester conjugation reactions as they can react with the NHS ester and quench the reaction. thermofisher.com

Conjugation Efficiency and Impact on Biomolecule Properties

The efficiency of the conjugation reaction and its subsequent impact on the properties of the biomolecule are critical considerations in the development of bioconjugates.

Evaluation of Conjugation Yields with Monoclonal Antibodies and Peptides

The conjugation of this compound and its analogs to monoclonal antibodies (mAbs) and peptides has been reported with varying yields. For instance, the radioiodinated form, N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB), was used to label a monoclonal antibody with a yield of 10-15%. nih.gov In another study, a related compound, N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate, labeled the monoclonal antibody 81C6 with a higher yield of 40-60%. acs.org

The development of isomeric compounds has also been explored to improve conjugation efficiency. For example, N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB) was synthesized to overcome the lower radiochemical yields observed with its ortho-substituted counterpart. nih.gov When comparing the two isomers for labeling a nanobody and trastuzumab, the conjugation efficiency was slightly higher with iso-[¹³¹I]SGMIB, although the difference was not statistically significant. nih.gov Specifically, the nanobody was labeled with a yield of 33.1 ± 7.1% with iso-[¹³¹I]SGMIB versus 28.9 ± 13.0% with the original isomer, while trastuzumab was labeled with yields of 45.1 ± 4.5% and 34.8 ± 10.3%, respectively. nih.gov

In the context of peptide conjugation, methods have been developed for the efficient coupling of N-succinimidyl esters to amine functions in peptides, particularly at lysine residues. nih.gov

| Compound | Biomolecule | Conjugation Yield (%) | Reference |

|---|---|---|---|

| N-Succinimidyl 4-hydroxy-3-[¹³¹I]iodobenzoate ([¹³¹I]SHIB) | Monoclonal Antibody | 10-15 | nih.gov |

| N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate | Monoclonal Antibody 81C6 | 40-60 | acs.org |

| iso-[¹³¹I]SGMIB | Nanobody | 33.1 ± 7.1 | nih.gov |

| [¹³¹I]SGMIB | Nanobody | 28.9 ± 13.0 | nih.gov |

| iso-[¹³¹I]SGMIB | Trastuzumab | 45.1 ± 4.5 | nih.gov |

| [¹³¹I]SGMIB | Trastuzumab | 34.8 ± 10.3 | nih.gov |

Assessment of Immunoreactivity Post-Conjugation

A crucial aspect of bioconjugation is to ensure that the modification process does not adversely affect the biological activity of the biomolecule. For antibodies, this is often assessed by measuring their immunoreactivity, or their ability to bind to their target antigen.

In a study involving a monoclonal antibody labeled with [¹³¹I]SHIB, the specific binding to tumor homogenates was found to be 78 ± 3%, which was comparable to the 84 ± 3% observed for the same antibody labeled with a different radioiodination agent, N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB). nih.gov This indicates a high retention of immunoreactivity after conjugation with [¹³¹I]SHIB.

Furthermore, another study demonstrated that for the monoclonal antibody 81C6 labeled with N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate, the immunoreactivity was not altered by the purification method used. acs.org This suggests that the conjugation process itself did not significantly impact the antibody's ability to bind its target.

| Labeled Antibody | Specific Binding (%) | Comparison | Reference |

|---|---|---|---|

| [¹³¹I]SHIB mAb | 78 ± 3 | Comparable to [¹²⁵I]SIB mAb (84 ± 3%) | nih.gov |

| [¹³¹I]mSHIB mAb 81C6 | Immunoreactivity not altered by purification method | acs.org |

Bioconjugation in the Context of Molecular Probe Design

This compound and its derivatives are integral to the design of molecular probes for various biological applications. nih.gov The ability to introduce an iodine atom, which can be a radioactive isotope, allows for the creation of radiolabeled proteins and peptides. nih.govnih.gov These radiolabeled biomolecules can serve as probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the iodine isotope used.

The design of these probes often focuses on improving their in vivo stability and targeting properties. For example, the use of acylation agents like N-succinimidyl 4-guanidinomethyl-3-[¹³¹I]iodobenzoate ([¹³¹I]SGMIB) has been shown to enhance tumor targeting for internalizing monoclonal antibodies compared to direct radioiodination methods. nih.gov The rationale behind this design is that the resulting radiolabeled catabolites are charged and are therefore retained within the target cells, leading to a stronger signal at the site of interest. nih.gov

Furthermore, the development of improved conjugation procedures, such as optimizing pH, buffer, and temperature conditions, can lead to more homogeneous populations of conjugate species and increased conjugation efficiency. nih.gov This is critical for producing well-defined molecular probes with consistent properties. The ability to attach these probes to biomolecules with high specificity and stability is essential for their successful application in research and diagnostics.

Role of N Succinimidyl 4 Hydroxy 3 Iodobenzoate in Molecular Imaging Probe Development

Design Principles for Radiotracer Development

The design of an effective molecular imaging probe or radiotracer is a multidisciplinary endeavor requiring expertise in chemistry, biology, and radiochemistry. mdpi.com The primary goal is to create a compound that can selectively bind to a biological target of interest and carry a detectable signal, such as a radionuclide, to that location. mdpi.com Ideal probes exhibit high affinity and selectivity for their target, as well as favorable stability. mdpi.com These probes are essential for the non-invasive, real-time, and quantitative visualization of physiological and pathological processes at the molecular level. sciopen.com

N-Succinimidyl 4-hydroxy-3-iodobenzoate is utilized as a conjugation agent, or linker, to attach a radioisotope of iodine to a targeting molecule, typically a protein such as a monoclonal antibody. This is often referred to as an indirect or conjugation method of radioiodination. researchgate.net

In the second step, the [¹³¹I]SHIB is reacted with the protein of interest, such as a monoclonal antibody (mAb). The NHS ester reacts with the amines on the mAb to form a stable amide bond, thus "integrating" the radioiodinated benzoate (B1203000) moiety into the final imaging probe. This labeling method has been used to label monoclonal antibodies with reported yields of 10-15%. nih.gov

The core strategy for non-invasive visualization is to attach a signal-emitting radionuclide to a molecule that can navigate biological systems and accumulate at a specific site. Molecular imaging modalities like single-photon emission computed tomography (SPECT) or positron emission tomography (PET) can then detect the emissions from the radionuclide externally, providing a map of the probe's location and concentration. sciopen.com

The choice of labeling chemistry is critical for the stability and performance of the resulting radiotracer. Direct radioiodination methods, which attach iodine directly to tyrosine or histidine residues on a protein, can result in probes that are unstable in vivo. This instability can lead to the rapid loss of the radioiodine from the protein, a process known as dehalogenation. nih.gov

Prosthetic groups like SHIB were developed to overcome this limitation. By creating a more stable, covalent bond between the radioiodine and the protein via the benzoate structure, these linkers significantly reduce the rate of label loss in vivo. nih.gov For instance, studies have shown that proteins labeled using the related N-succinimidyl 3-iodobenzoate (B1234465) (SIB) are considerably more stable in vivo compared to those labeled by direct electrophilic methods. researchgate.netnih.gov This enhanced stability ensures that the radioactive signal remains associated with the targeting molecule, providing a more accurate and reliable visualization of its biological journey and target accumulation. nih.gov

Applications in Preclinical Imaging Research

Radiolabeled molecules using SHIB and similar linkers are powerful tools in preclinical research, allowing scientists to study the behavior of new drugs and biological processes in living organisms. sciopen.com

Biodistribution studies track where a compound travels in the body and in which organs or tissues it accumulates. Using probes labeled with radioiodine via SHIB, researchers can quantitatively measure the probe's concentration in various tissues over time.

In a comparative study, a monoclonal antibody was labeled using either [¹³¹I]SHIB or [¹²⁵I]SIB (N-succinimidyl 3-iodobenzoate). Paired-label studies in normal mice showed that the tissue distributions of the two resulting probes were largely similar. nih.gov However, a key observation was made in the thyroid gland, where ¹³¹I levels from the SHIB-labeled mAb gradually increased to 2-3 times those of ¹²⁵I from the SIB-labeled mAb by day 6, suggesting a slightly higher rate of deiodination for the SHIB linker compared to SIB. nih.gov Despite this, the loss of label was still significantly lower than what is typically observed with direct iodination methods. nih.gov

Further advancements in linker design have led to agents like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), which is engineered to enhance tumor targeting. nih.gov When used to label an anti-HER2 nanobody, [*I]SGMIB resulted in a peak tumor uptake of 24.50% of the injected dose per gram, which was two- to four-fold higher than uptake achieved with other labeling methods. researchgate.netduke.edu This demonstrates how the choice of linker is critical for optimizing target uptake.

| Labeling Agent | Peak Tumor Uptake (%ID/g) | Key Advantage |

|---|---|---|

| I-SGMIB | 24.50 ± 9.89 | 2- to 4-fold higher uptake than other methods researchgate.netduke.edu |

| Direct Iodination (IODO-GEN) | Lower than SGMIB | Standard comparison method researchgate.netduke.edu |

| I-IB-Mal-d-GEEEK | Lower than SGMIB | Alternative residualizing agent researchgate.netduke.edu |

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. sciopen.com The stability of the radiolabel is paramount for accurate pharmacokinetic studies. If the radiolabel detaches from the parent molecule, its distribution will no longer reflect the pharmacokinetics of the therapeutic agent being studied. nih.gov

The use of SHIB and its isomer SIB helps to ensure that the radioiodine remains attached to the protein, providing a more accurate picture of the protein's pharmacokinetic profile. A study comparing the SIB labeling method to the Iodogen method for an IgG molecule found that the percentage of "free-label" (detached radioiodine) in serum samples was significantly lower for the SIB-labeled protein (<1.0%) compared to the Iodogen-labeled protein (2.8-49.4%). nih.gov This superior in vivo stability of the SIB-labeled protein resulted in a two-fold higher serum exposure. nih.gov

The metabolic fate of the radiolabel itself is also important. For radioiodinated proteins, detached iodine is often taken up by the thyroid gland. nih.gov Monitoring thyroid radioactivity provides an indirect measure of the probe's stability. The observation of increased thyroid uptake over time with the [¹³¹I]SHIB-labeled mAb indicates that some metabolism and release of the radioiodine is occurring, though at a slower rate than with direct labeling. nih.gov

Molecular imaging probes are instrumental in studying how drugs and other molecules (ligands) interact with their receptors on or inside cells. For ligands that bind to cell surface receptors and are subsequently internalized (brought into the cell), it is beneficial to use a "residualizing" label. This means that after the probe is internalized and broken down within the cell, the radionuclide is trapped inside, allowing for a strong and persistent signal from the target cells.

The guanidinomethyl group in the advanced [I]SGMIB linker was specifically designed to confer this property. nih.gov In internalization assays with HER2-expressing cancer cells, an anti-HER2 nanobody labeled with [I]SGMIB showed significantly higher intracellular retention of radioactivity compared to the same nanobody labeled by direct iodination or with another residualizing agent. researchgate.netduke.edu This enhanced retention demonstrates the successful localization and trapping of the radiolabel within the target cells following receptor-mediated endocytosis.

| Labeling Agent | Relative Intracellular Retention | Significance |

|---|---|---|

| I-SGMIB-Nanobody | Up to 1.5-fold higher | Demonstrates effective residualizing properties for imaging internalized receptors researchgate.netduke.edu |

| Directly Iodinated Nanobody | Baseline | Shows rapid efflux of radiocatabolites from the cell researchgate.netduke.edu |

| I-IB-Mal-d-GEEEK-Nanobody | Lower than SGMIB | Represents an alternative residualizing strategy with lower retention researchgate.netduke.edu |

This ability to visualize cellular localization is crucial for confirming that a targeted therapeutic is reaching its intended intracellular site of action and for understanding the dynamics of receptor trafficking.

Comparative Analysis with Other Radiolabeling Reagents in Molecular Imaging

In the development of molecular imaging probes, the choice of radiolabeling reagent is critical to the efficacy and performance of the resulting tracer. The chemical properties of the reagent influence not only the efficiency of the radiolabeling process but also the in vivo stability and biodistribution of the imaging probe. This section provides a comparative analysis of this compound (SHIB) with two other significant radiolabeling reagents: the Bolton-Hunter reagent and N-Succinimidyl 3-iodobenzoate (SIB).

Contrast with Bolton-Hunter Reagent in Imaging Probe Efficacy

The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, represents an earlier, yet still relevant, method for the indirect radioiodination of proteins. A key distinction between SHIB and the Bolton-Hunter reagent lies in the chemical moiety introduced onto the protein and its subsequent stability in vivo.

The Bolton-Hunter reagent acylates primary amino groups (such as the ε-amino group of lysine (B10760008) residues) with an iodinated p-hydroxyphenylpropionic acid residue. While this method is advantageous for proteins lacking tyrosine residues and avoids harsh oxidative conditions, the resulting labeled protein can be susceptible to in vivo deiodination. This is attributed to the structural similarity of the labeled site to thyroid hormones, making it a substrate for deiodinase enzymes. This susceptibility can lead to the release of free radioiodine, resulting in increased background signal and undesirable accumulation in the thyroid gland.

In contrast, this compound is designed to offer improved in vivo stability. By attaching a radioiodinated benzoate moiety, the carbon-iodine bond is more stable and less prone to enzymatic cleavage. This enhanced stability is a crucial factor in the efficacy of an imaging probe, as it ensures that the radionuclide remains attached to the targeting molecule, thereby providing a more accurate representation of the target's distribution. Studies have shown that while direct iodination methods can lead to significant loss of the radiolabel in vivo, indirect methods using reagents like SHIB offer a substantial improvement in stability nih.gov.

While direct comparative studies focusing solely on the imaging probe efficacy of SHIB versus the Bolton-Hunter reagent are not extensively detailed in the provided search results, the known chemical properties and in vivo behavior of molecules labeled with similar structures allow for a reasoned comparison. The key differentiating factor is the inherent stability of the radioiodine tag, with the benzoate structure of SHIB offering a distinct advantage over the hydroxyphenylpropionate structure of the Bolton-Hunter reagent in minimizing premature deiodination.

| Feature | This compound (SHIB) | Bolton-Hunter Reagent |

| Labeling Chemistry | Acylation of primary amines with an iodinated 4-hydroxy-3-iodobenzoate moiety. | Acylation of primary amines with an iodinated 3-(4-hydroxyphenyl)propionate moiety. |

| In Vivo Stability | Generally higher stability, with reduced susceptibility to deiodinase enzymes. | Susceptible to in vivo deiodination due to structural similarity to thyroid hormones. |

| Suitability | Broadly applicable for proteins, offering improved in vivo stability of the radiolabel. | Particularly useful for proteins lacking tyrosine residues and those sensitive to oxidation. |

Differentiation from N-Succinimidyl 3-iodobenzoate in Tracer Performance

A more direct and quantitative comparison can be made between this compound ([¹³¹I]SHIB) and its isomer, N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB). Both are agents for the indirect radioiodination of proteins, but the presence and position of the hydroxyl group on the benzoate ring in SHIB influence the tracer's performance.

Research involving paired-label studies with a monoclonal antibody (mAb) has provided valuable insights into the differentiation of these two reagents in terms of tracer performance nih.gov.

Specific Binding: In one study, the specific binding of a monoclonal antibody labeled with [¹³¹I]SHIB to tumor homogenates in vivo was found to be 78 ± 3%. This was slightly lower than the 84 ± 3% specific binding observed for the same mAb labeled with [¹²⁵I]SIB nih.gov. This suggests that the structural modification in SHIB might have a minor impact on the immunoreactivity of the antibody compared to SIB.

Tissue Distribution and In Vivo Stability: Paired-label studies in normal mice revealed that the tissue distribution of the radioisotopes from the mAb labeled with either [¹³¹I]SHIB or [¹²⁵I]SIB was largely similar. However, a notable exception was observed in the thyroid gland. While the thyroid uptake of both isotopes was comparable on the first day, by day six, the levels of ¹³¹I from the SHIB-labeled mAb were two to three times higher than those of ¹²⁵I from the SIB-labeled mAb nih.gov. This indicates a somewhat higher rate of deiodination, or loss of the radiolabel, in vivo from the mAb labeled with SHIB compared to SIB.

The selection between SHIB and SIB for a particular molecular imaging application may therefore depend on the specific requirements for tracer stability and the acceptable level of background signal from potential deiodination.

| Parameter | [¹³¹I]SHIB-labeled mAb | [¹²⁵I]SIB-labeled mAb |

| Specific Binding to Tumor Homogenates | 78 ± 3% | 84 ± 3% |

| Thyroid Uptake (Day 1) | Similar | Similar |

| Thyroid Uptake (Day 6) | 2-3 times higher than SIB-labeled mAb | Baseline |

| In Vivo Label Stability | Higher than direct iodination methods, but slightly lower than SIB. | Higher than direct iodination methods and SHIB. |

Mechanistic Studies on Conjugate Stability and in Vivo Behavior

In Vivo Dehalogenation and Stability Assessment

A significant challenge in radioiodination is the premature loss of the radioiodine from the conjugate in a biological environment, a process known as dehalogenation. This can lead to nonspecific accumulation of radioactivity in tissues like the thyroid and stomach, compromising imaging quality and therapeutic efficacy.

Direct radioiodination methods, which typically target tyrosine or histidine residues on a protein, often result in conjugates with limited in vivo stability. The carbon-iodine bond formed on these amino acids is susceptible to enzymatic or in vivo deiodination. Acylation agents, such as N-succinimidyl esters of iodobenzoic acid, offer a more robust alternative by attaching a pre-iodinated prosthetic group to the biomolecule, usually at lysine (B10760008) residues.

Studies comparing proteins labeled using N-succinimidyl 3-iodobenzoate (B1234465) (SIB), a close structural analog of N-Succinimidyl 4-hydroxy-3-iodobenzoate, against the direct Iodogen method have demonstrated the superior stability of the former approach. For instance, when an IgG molecule was labeled using both methods, the percentage of "free-label" radioactivity in serum after 72 hours was significantly lower for the SIB-labeled protein (<1.0%) compared to the Iodogen-labeled protein (2.8-49.4%). nih.gov This indicates a much higher in vivo stability for the conjugate prepared via the acylation agent. nih.gov Consequently, the serum exposure of the SIB-labeled IgG was twofold higher, and tissue exposure was also greater (averaging 3.6-fold at 168 hours) than when using the Iodogen method. nih.gov

Similarly, when the peptide [Nle4,D-Phe7]-alpha-MSH was labeled using SIB, it showed a 19- to 40-fold lower accumulation of radioactivity in the thyroid and stomach compared to its directly iodinated counterpart. nih.gov This reduced uptake in tissues known to accumulate free iodide strongly suggests that the SIB-conjugated peptide is more resistant to deiodination in vivo. nih.gov

A conjugate method was developed for the radioiodination of proteins using N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate ([¹³¹I]mSHIB). nih.gov While this reagent provides a useful method for labeling, particularly where simplified purification is needed, it was noted that a monoclonal antibody labeled with [¹³¹I]mSHIB resulted in thyroid uptake that was up to 2.4 times higher than that observed with the same antibody labeled using SIB. nih.gov This suggests that while still offering good stability compared to direct methods, the introduction of the hydroxyl group on the benzoate (B1203000) ring may slightly decrease the inertness to dehalogenation compared to the non-hydroxylated SIB. nih.gov

Table 1: Comparative Stability of Radioiodinated Conjugates This table summarizes key findings on the in vivo stability of biomolecules labeled via acylation agents versus direct iodination.

| Labeling Method | Biomolecule | Key Stability Indicator | Finding | Citation |

|---|---|---|---|---|

| Iodogen (Direct) | IgG (protein-01) | % Free-label in serum (72h) | 2.8 - 49.4% | nih.gov |

| SIB (Acylation) | IgG (protein-01) | % Free-label in serum (72h) | < 1.0% | nih.gov |

| Iodogen (Direct) | [Nle4,D-Phe7]-alpha-MSH | Radioactivity in thyroid/stomach | High accumulation of free iodide | nih.gov |

| SIB (Acylation) | [Nle4,D-Phe7]-alpha-MSH | Radioactivity in thyroid/stomach | 19-40 fold lower accumulation | nih.gov |

| SIB (Acylation) | mAb 81C6 | Thyroid Uptake | Baseline low uptake | nih.gov |

| mSHIB (Acylation) | mAb 81C6 | Thyroid Uptake | Up to 2.4x higher than SIB | nih.gov |

The primary factor influencing radioiodine retention for conjugates labeled with iodobenzoate derivatives is the chemical stability of the aryl-iodine bond. This bond is significantly more resistant to in vivo deiodinase activity than the bond formed on a tyrosine residue during direct iodination. nih.gov This inherent stability is the principal reason for the reduced thyroid and stomach uptake observed with biomolecules labeled via SIB or SHIB. nih.gov

Intracellular Catabolism and Residualization Phenomena

After an antibody-receptor complex is internalized, it is typically trafficked to lysosomes, where the protein is degraded into smaller peptides and amino acids. The fate of the radioiodine depends on the nature of the small molecule (catabolite) to which it remains attached.

Labeling agents like SIB and SHIB are considered "nonresidualizing". nih.gov When a protein labeled with these agents is catabolized, the primary radiolabeled catabolite is typically iodobenzoic acid conjugated to lysine. nih.gov This small, relatively lipophilic molecule is not effectively trapped within the acidic environment of the lysosome and can diffuse out of the target cell. This leads to a gradual loss of radioactivity from the target tissue, which can be disadvantageous for applications like radiotherapy that benefit from prolonged radionuclide retention.

In contrast, "residualizing" labels are specifically designed to produce radiolabeled catabolites that are trapped intracellularly. The most successful strategy involves incorporating a chemical group that becomes positively charged at the low pH of the lysosome. nih.gov This charge prevents the catabolite from passing through the lysosomal and cellular membranes, thus "trapping" the radioactivity inside the cell. researchgate.net

The development of residualizing labels from the basic iodobenzoate structure provides a clear example of rational radiopharmaceutical design. The goal is to modify the prosthetic group to enhance intracellular retention without compromising its stability against dehalogenation or the binding affinity of the biomolecule.

The quintessential example of this design principle is the development of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) from the nonresidualizing SIB scaffold. nih.govnih.gov By adding a guanidinomethyl group, a moiety with a high pKa (~13), the resulting radiolabeled catabolite remains positively charged even in the acidic lysosome, ensuring its entrapment. nih.gov Studies comparing SGMIB-labeled trastuzumab with SIB-labeled trastuzumab showed that while initial internalization was similar, retention of radioactivity at later time points (6 and 24 hours) was significantly higher for the SGMIB conjugate. nih.gov This enhanced retention in tumor xenografts underscores the necessity of a residualizing label for internalizing antibodies. nih.gov

Therefore, for a compound like this compound to be used effectively with internalizing biomolecules where high retention is desired, it would need to be modified. The design would require the incorporation of a highly basic functional group, such as the guanidino group in SGMIB, to confer residualizing properties upon its catabolites. nih.gov

Table 2: Design and Properties of Iodobenzoate-Based Labeling Agents This table outlines the key features and resulting properties of different N-succinimidyl iodobenzoate derivatives.

| Agent | Key Structural Feature | Residualizing Property | Mechanism of Catabolite Fate | Citation |

|---|---|---|---|---|

| SIB | Iodobenzoate | Non-residualizing | Uncharged catabolite (iodobenzoyl-lysine) diffuses out of the cell. | nih.govnih.gov |

| mSHIB | Hydroxy-iodobenzoate | Non-residualizing | Assumed to be similar to SIB; catabolite can exit the cell. | nih.gov |

| SGMIB | Guanidinomethyl-iodobenzoate | Residualizing | Guanidinium (B1211019) group is positively charged at lysosomal pH, trapping the catabolite intracellularly. | nih.govnih.gov |

Compound Names

| Abbreviation | Full Chemical Name |

| SHIB / mSHIB | N-Succinimidyl 3-hydroxy-4-iodobenzoate |

| SIB | N-Succinimidyl 3-iodobenzoate |

| SGMIB | N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate |

| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril |

| [Nle4,D-Phe7]-alpha-MSH | [4-Norleucine, 7-D-Phenylalanine]-alpha-Melanocyte-Stimulating Hormone |

| Trastuzumab | A recombinant humanized monoclonal antibody |

Derivatization and Analogues of N Succinimidyl 4 Hydroxy 3 Iodobenzoate

Structural Analogues for Enhanced Radiolabeling Applications

The design of structural analogues aims to introduce specific chemical features that improve performance in radiolabeling protocols. Key examples include N-Succinimidyl 3-iodobenzoate (B1234465) (SIB) and N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), which serve as important benchmarks and functional variants.

N-Succinimidyl 3-iodobenzoate (SIB) is a closely related analogue and a primary reference compound for SHIB. nih.gov Lacking the hydroxyl group of SHIB, SIB provides a basis for evaluating the impact of this substitution on the agent's performance. Prosthetic groups like SIB are developed to offer an alternative to direct electrophilic iodination, a method that can compromise the biological activity of peptides, especially those without a tyrosine residue. nih.gov

Comparative studies between SHIB and SIB have been crucial for understanding their relative stability. In a paired-label study involving a monoclonal antibody, the loss of the radiolabel in vivo was found to be somewhat higher for the antibody labeled with SHIB compared to the one labeled with SIB. nih.gov However, both demonstrated significantly better stability than direct iodination methods. nih.gov This suggests that while the hydroxyl group in SHIB may slightly increase deiodination in vivo, the core benzoate (B1203000) structure provides a substantial improvement over older labeling techniques.

Interactive Table 1: Comparison of Radiolabeling Performance

| Feature | [¹³¹I]SHIB-mAb | [¹²⁵I]SIB-mAb |

| Specific Binding to Tumor Homogenates | 78 +/- 3% | 84 +/- 3% |

| In Vivo Stability | Slightly lower | Higher |

| Label Loss vs. Direct Iodination | Significantly lower | Significantly lower |

| Data sourced from a paired-label study comparing monoclonal antibodies (mAbs) labeled with SHIB and SIB. nih.gov |

N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) is a more complex analogue designed specifically as a "residualizing" agent. snmjournals.org This property is critical for radiolabeling internalizing biomolecules like monoclonal antibodies and nanobodies. nih.govnih.gov After the antibody-antigen complex is internalized into a tumor cell, it is trafficked to lysosomes for degradation. Standard radioiodinated catabolites can diffuse out of the cell, reducing the therapeutic or diagnostic signal at the target site.

The key innovation of SGMIB is the incorporation of a guanidinomethyl group. nih.gov The guanidinium (B1211019) moiety has a high pKa (around 13), ensuring it remains positively charged at the acidic pH found within lysosomes. nih.gov This positive charge traps the radiolabeled catabolite inside the cell, enhancing the retained dose of radioactivity. nih.govresearchgate.net Studies using anti-HER2 nanobodies have shown that labeling with SGMIB leads to significantly higher intracellular retention of radioactivity compared to other methods. snmjournals.org This results in improved tumor uptake and faster clearance from normal tissues, leading to superior tumor-to-normal organ ratios. snmjournals.orgsigmaaldrich.com

Interactive Table 2: Performance of SGMIB-Labeled Anti-HER2 Nanobody

| Metric | Value |

| Radiochemical Yield | 50.4% ± 3.6% |

| Peak Tumor Uptake | 24.50% ± 9.89% injected dose/g at 2h |

| Intracellular Radioactivity Retention | Up to 1.5-fold higher than other methods |

| *Data from a study evaluating an anti-HER2 nanobody labeled with I-SGMIB. snmjournals.org |

Systematic Modifications and Structure-Activity Relationship Studies in Radiochemistry

The field of radiochemistry systematically investigates how modifications to a molecule's structure affect its function. For iodinated N-succinimidyl benzoate derivatives, this involves studying substitutions on the aromatic ring and altering the linker that connects the radiolabel to the biomolecule.

The placement of substituents on the benzoate ring has a direct impact on the synthesis, stability, and conjugation efficiency of the radiolabeling agent. A significant challenge noted with SGMIB was a lower-than-expected radiochemical yield during synthesis from its tin precursor. nih.govnih.gov Researchers hypothesized that this was due to steric hindrance from the bulky Boc-protected guanidinomethyl group being positioned ortho to the tin moiety where the radioiodine is attached. nih.govnih.gov

To address this, an isomeric compound, N-succinimidyl 3-guanidinomethyl-5-iodobenzoate (iso-SGMIB), was developed. nih.govnih.gov By moving the guanidinomethyl group to the meta position, the steric hindrance was reduced. This single positional change resulted in a significant improvement in the radiochemical yield of the synthesis. nih.govnih.gov

Interactive Table 3: Effect of Isomeric Substitution on Radiolabeling Yields

| Compound | Position of Guanidinomethyl Group | Radioiodination Yield |

| [¹³¹I]SGMIB | Ortho to Iodine | 56.5 ± 5.5% |

| iso-[¹³¹I]SGMIB | Meta to Iodine | 70.7 ± 2.0% |

| Comparison of radiochemical yields for the synthesis of Boc-protected SGMIB and its isomer under identical conditions. nih.govnih.gov |

Furthermore, the presence of a hydroxyl group on the aromatic ring, as seen in SHIB, can influence in vivo stability. Paired-label studies indicated that antibodies labeled with SHIB showed slightly higher deiodination compared to those labeled with SIB, which lacks the hydroxyl group. nih.gov

The linker connecting the radioisotope to the protein is a critical component of the conjugate's design. The development of SGMIB from the simpler SIB structure is a prime example of modifying linker chemistry to introduce new functionalities. The addition of the positively charged guanidinomethyl group to the linker is a deliberate strategy to alter the biodistribution of the radiolabeled catabolites, thereby improving intracellular retention. nih.govresearchgate.net

Further explorations in linker chemistry are evident when comparing SGMIB to other types of residualizing agents. For instance, agents like Nε-(3-iodobenzoyl)-Lys5-Nα-maleimido-Gly1-GEEEK (*I-IB-Mal-D-GEEEK) utilize a short peptide linker composed of D-amino acids, which are resistant to lysosomal enzymes. snmjournals.org Comparative studies between nanobodies labeled with SGMIB and *I-IB-Mal-D-GEEEK show that both can enhance tumor retention, but they operate through different chemical principles—one using a charged moiety (SGMIB) and the other using an enzymatically stable peptide chain. snmjournals.org This highlights the ongoing research into diverse linker strategies to optimize the performance of radiolabeled biomolecules.

Future Directions and Emerging Research Avenues

Integration of N-Succinimidyl 4-hydroxy-3-iodobenzoate in Multimodal Imaging Strategies

The true potential of this compound may be realized in its integration into multimodal imaging strategies. By labeling a targeting molecule, such as a monoclonal antibody (mAb), with an iodine isotope via this agent, it is possible to perform single-photon emission computed tomography (SPECT) or positron emission tomography (PET), depending on the radioisotope chosen (e.g., Iodine-123 for SPECT, Iodine-124 for PET). nih.gov This functional imaging can be co-registered with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) to provide a comprehensive understanding of biological processes in a morphological context.

Furthermore, the concept of theranostics, which combines diagnostic imaging and therapy, represents a significant growth area. A targeting antibody labeled with a diagnostic iodine isotope (e.g., ¹²⁴I) using this compound can first be used to visualize and quantify target expression in a patient. elsevierpure.com If the imaging results are favorable, the same antibody can then be labeled with a therapeutic isotope of iodine, such as ¹³¹I, to deliver targeted radiotherapy to the diseased tissue. elsevierpure.com This approach allows for personalized medicine, ensuring that the treatment is directed only to patients who are most likely to respond.

Potential for Novel Radiopharmaceutical Development Beyond Current Applications

Current applications of this compound and similar agents primarily focus on the radioiodination of monoclonal antibodies for oncological imaging. nih.govelsevierpure.com However, the fundamental chemistry of the succinimidyl ester allows for its reaction with any primary amine, opening the door to labeling a wide array of biomolecules for diverse applications.

Future research could explore the conjugation of this compound to other targeting vectors such as antibody fragments (e.g., F(ab')₂, Fab, scFv), peptides, and engineered scaffold proteins. These smaller molecules often exhibit more rapid tumor penetration and faster clearance from non-target tissues, potentially leading to improved imaging contrast at earlier time points.

Beyond oncology, there is considerable potential to develop radiopharmaceuticals for other disease states. For instance, labeled peptides or antibodies could target biomarkers associated with cardiovascular disease, neurodegenerative disorders, or inflammation and infection. nih.gov Additionally, structural modifications to the iodobenzoate core could lead to second-generation agents with improved characteristics. Research into isomeric forms of similar agents, such as N-succinimidyl guanidinomethyl iodobenzoate, has shown that altering the substituent positions on the benzene (B151609) ring can significantly impact radiolabeling efficiency and the in vivo stability of the resulting radiopharmaceutical. nih.govnih.gov Similar investigations could optimize this compound for specific applications.

Advancements in Automated Synthesis and Kit Formulation for Routine Research Use

The broader adoption of any radiolabeling agent is contingent on its accessibility and ease of use. Advancements in automated synthesis and the development of user-friendly kits are paramount for transitioning this compound from a specialized research tool to a routine laboratory reagent.

The development of automated synthesis modules, which have been successfully implemented for other prosthetic groups like N-succinimidyl 4-[¹⁸F]fluorobenzoate, provides a clear roadmap. nih.govrsc.org These systems automate the multi-step process of radiosynthesis, purification, and formulation, leading to higher reproducibility, increased safety by minimizing operator radiation exposure, and compliance with Good Manufacturing Practice (GMP). nih.gov Microfluidic technology, or "lab-on-a-chip," represents the next frontier, offering the potential for rapid, low-volume, high-yield synthesis of radiolabeling agents. nih.govsnmjournals.orgurl.edunih.gov

Concurrent with automation is the development of kit formulations. A "kit-based" approach, where the non-radioactive precursor and all necessary reagents are pre-packaged, would greatly simplify the radiolabeling process for end-users. acs.orgnih.gov The researcher would only need to add the chosen radioiodine isotope to initiate the labeling reaction. Such kits would lower the barrier to entry for non-radiochemists, enabling a wider range of biologists and clinicians to develop and evaluate novel radiolabeled probes. Research has shown that conjugation methods using agents like N-succinimidyl 3-hydroxy-4-iodobenzoate are indeed adaptable to a kit formulation, yielding stable, immunoreactive products. nih.gov

Table of Research Findings for Future Directions

| Research Area | Key Findings & Future Potential | Relevant Compounds | Citations |

|---|---|---|---|

| Multimodal Imaging | Enables dual SPECT/PET and CT/MRI imaging. Facilitates theranostic approaches by pairing diagnostic (e.g., ¹²⁴I) and therapeutic (e.g., ¹³¹I) isotopes on the same targeting molecule. | This compound | nih.govelsevierpure.com |

| Novel Radiopharmaceuticals | Potential to label smaller targeting molecules (antibody fragments, peptides) for faster imaging. Expansion to non-oncological diseases (cardiovascular, neurodegenerative). Structural modifications can improve labeling yields and in vivo stability. | N-succinimidyl 3-guanidinomethyl-5-iodobenzoate | nih.govnih.govnih.gov |

| Automated Synthesis | Microfluidic and modular synthesis platforms can increase yield, reproducibility, and safety. Reduces synthesis time from hours to minutes. | N-succinimidyl 4-[¹⁸F]fluorobenzoate | nih.govrsc.orgnih.govnih.gov |

| Kit Formulation | Simplifies radiolabeling for non-specialist researchers. Increases accessibility and standardization of radiolabeled biomolecule preparation. | N-succinimidyl 3-hydroxy-4-iodobenzoate | acs.orgnih.gov |

Q & A

Q. What are the recommended storage conditions for N-Succinimidyl 4-hydroxy-3-iodobenzoate to ensure stability?

The compound should be stored at -20°C in a dry, light-protected environment to prevent hydrolysis or decomposition. Solutions should be prepared immediately before use, and unused portions should be aliquoted and refrozen to avoid repeated freeze-thaw cycles .

Q. Which solvents are compatible with this compound for reaction setups?

The compound is soluble in most organic solvents (e.g., DMF, DMSO, acetonitrile) and water, making it versatile for conjugation reactions in both aqueous and non-aqueous systems. Solvent choice should align with the target biomolecule’s compatibility (e.g., aqueous buffers for proteins) .

Q. What is the typical synthetic route for this compound?

A common method involves microwave-accelerated iodination of N-Succinimidyl 4-[3,3-(1,4-butanediyl)-triazene]benzoate using trimethylsilyl iodide (generated in situ from trimethylsilyl chloride and Na^125/127I). This approach achieves 81% radiochemical yield within 8 minutes, validated by NMR and MS .

Advanced Research Questions

Q. How can conjugation efficiency of this compound to proteins be optimized?

- pH Control : Reactions are typically performed at pH 8.5–9.0 to deprotonate lysine residues without denaturing the protein.

- Molar Ratio : A 2–5-fold molar excess of the NHS ester to protein ensures complete labeling.

- Temperature : Incubate at 4°C for 12–18 hours to minimize hydrolysis. Post-conjugation, purify via size-exclusion chromatography or dialysis to remove unreacted reagents .

Q. What analytical techniques are critical for characterizing this compound conjugates?

- HPLC : Reverse-phase chromatography with UV/Vis or radiometric detection confirms purity and labeling efficiency.

- Mass Spectrometry : ESI-MS or MALDI-TOF identifies molecular weight shifts due to conjugation.

- TLC : Monitors reaction progress using hexanes:ethyl acetate (2:1) as the mobile phase .

Q. How does the iodine substituent influence the reactivity of this NHS ester compared to non-halogenated analogs?

The 3-iodo group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by primary amines. However, steric hindrance from the bulky iodine may reduce accessibility to buried lysine residues in proteins. Comparative studies with N-succinimidyl 4-fluorobenzoate ([18F]SFB) show lower kidney uptake for iodinated derivatives in vivo, suggesting improved pharmacokinetics .

Q. What strategies mitigate hydrolysis of the NHS ester during conjugation reactions?

Q. How is isotope labeling (e.g., ^125I, ^131I) achieved using this compound?

Radioiodination involves isotopic exchange or electrophilic substitution under mild acidic conditions. For example, N-succinimidyl 3-iodobenzoate derivatives are reacted with Na^131I in the presence of chloramine-T or Iodogen, followed by purification via HPLC .

Methodological Challenges and Solutions

Q. How can researchers address low yields in radioiodination reactions using this compound?

Q. What are the critical parameters for in vivo stability studies of iodinated conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.